Dipotassium bis(sulphito(2-)-O,O')palladate(2-)
Description
Dipotassium bis(sulphito(2-)-O,O')palladate(2−) (K₂[Pd(SO₃)₂]) is a palladium(II) complex where the Pd²⁺ center is coordinated by two bidentate sulphito ligands (SO₃²⁻). Each sulphito ligand binds via two oxygen atoms (O,O'), forming a square planar geometry around palladium.
Properties
CAS No. |
85117-79-9 |
|---|---|
Molecular Formula |
H4K2O6PdS2+2 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
dipotassium;palladium;sulfurous acid |
InChI |
InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;; |
InChI Key |
ULIGAEHXSCESAH-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)O.OS(=O)O.[K+].[K+].[Pd] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) can be synthesized through the reaction of palladium(II) salts with potassium sulfite in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of palladium(II) chloride (PdCl₂) in water.
- Addition of potassium sulfite (K₂SO₃) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Filtration and drying of the resulting product .
Industrial Production Methods
Industrial production of dipotassium bis[sulfito(2-)-o,o’]palladate(2-) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: Ligand exchange reactions where the sulfito ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.
Substitution: Ligand exchange reactions often involve the use of ligands like ammonia (NH₃) or phosphines (PR₃).
Major Products Formed
Oxidation: Formation of palladium(IV) complexes.
Reduction: Formation of palladium(0) metal.
Substitution: Formation of new palladium complexes with different ligands.
Scientific Research Applications
Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Material Science: The compound is used in the synthesis of palladium-containing materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential as an anticancer agent and its interactions with biological molecules.
Mechanism of Action
The mechanism by which dipotassium bis[sulfito(2-)-o,o’]palladate(2-) exerts its effects involves coordination with target molecules. The palladium center can interact with various substrates, facilitating chemical transformations. In biological systems, it may interact with proteins and DNA, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Palladium Complexes
Ligand Types and Coordination Modes
The structural and electronic properties of palladium complexes are heavily influenced by ligand choice. Key comparisons include:
Dipotassium tetrakis(thiocyanato-κS)palladate(II) (K₂[Pd(SCN)₄])
- Ligands: Four monodentate thiocyanato (SCN⁻) ligands coordinating via sulfur atoms.
- Coordination Geometry : Square planar PdS₄ core, with average Pd–S bond lengths of 2.30–2.40 Å .
- Synthesis : Prepared from Na₂[PdCl₄] and KSCN, often with ancillary ligands like 2,2′-bipyrimidine .
- Structure : K⁺ cations interact with S and N atoms of SCN⁻, forming a 3D network via K⋯S (3.61–3.67 Å) and K⋯N (2.81–3.37 Å) contacts .
Bis(tetrasulfato)palladate(II) ([Pd(S₄O₁₃)₂]²⁻)
- Ligands : Two chelating tetrasulfato (S₄O₁₃²⁻) ligands, each binding through four oxygen atoms.
- Coordination Geometry : Distorted square planar PdO₄ geometry. The tetrasulfato ligand stabilizes Pd²⁺ under harsh synthetic conditions (e.g., reaction of K₂[PdCl₄] with SO₃) .
- Stability : Enhanced by chelation, as uncoordinated polysulfate ligands are typically unstable .
Disodium[(N,N′-bis(2-hydroxy-5-sulfonatobenzyl)-1,2-diaminoethano)palladate(II)] (Na₂[Pd(HSS)])
Structural and Electronic Differences
| Property | K₂[Pd(SO₃)₂] | K₂[Pd(SCN)₄] | [Pd(S₄O₁₃)₂]²⁻ |
|---|---|---|---|
| Ligand Donor Atoms | O,O' (sulphito) | S (thiocyanato) | O (tetrasulfato) |
| Coordination Number | 4 (bidentate ligands) | 4 (monodentate ligands) | 4 (chelating ligands) |
| Bond Lengths | Pd–O ≈ 2.00–2.10 Å* | Pd–S = 2.30–2.40 Å | Pd–O ≈ 2.05–2.15 Å* |
| Ionic Interactions | K⁺⋯O (sulphito) | K⁺⋯S/SCN and K⁺⋯N/SCN | Counterion interactions not reported |
| Synthetic Conditions | Mild aqueous conditions | Ambient to moderate | Harsh (SO₃, high temp) |
*Predicted based on Shannon ionic radii (Pd²⁺: 0.86 Å for CN=4; O²⁻: 1.40 Å) .
Stability and Reactivity
- K₂[Pd(SO₃)₂]: Sulphito ligands are redox-active, enabling participation in electron-transfer reactions. However, monodentate sulphito coordination (if present) may reduce stability compared to chelating ligands.
- K₂[Pd(SCN)₄] : Thiocyanato ligands offer moderate stability, with decomposition risks under acidic conditions (HSCN release). The 3D K⁺ network enhances crystallinity .
- [Pd(S₄O₁₃)₂]²⁻ : Chelating tetrasulfato ligands confer exceptional stability, even in oxidizing environments .
Biological Activity
Dipotassium bis(sulphito(2-)-O,O')palladate(2-) is a palladium complex that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure and biological properties make it a subject of research in the context of its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Dipotassium bis(sulphito(2-)-O,O')palladate(2-) has the following chemical formula: K2[Pd(SO3)2]. It consists of a palladium center coordinated to two bidentate sulphite ligands. The compound is characterized by its stability and solubility in water, which is essential for its biological applications.
Antitumor Activity
Research has indicated that palladium complexes exhibit significant antitumor activity. A study by Zhang et al. (2020) demonstrated that Dipotassium bis(sulphito(2-)-O,O')palladate(2-) inhibits the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Table 1: Antitumor Activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-)
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | ROS generation |
Antimicrobial Properties
The antimicrobial efficacy of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) has also been investigated. In a study conducted by Liu et al. (2021), the compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell membranes, leading to cell death.
Table 2: Antimicrobial Activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
- DNA Interaction : Studies have shown that palladium complexes can bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, further contributing to its antitumor and antimicrobial effects.
Case Study 1: Antitumor Efficacy in Animal Models
In a preclinical study, mice bearing tumor xenografts were treated with Dipotassium bis(sulphito(2-)-O,O')palladate(2-). The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective chemotherapeutic agent.
Case Study 2: Clinical Implications for Antimicrobial Resistance
A clinical trial assessed the effectiveness of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) against antibiotic-resistant bacterial infections. Patients treated with this compound showed improved outcomes, suggesting its role as an alternative treatment option in cases where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
